methyl 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and an acetamido group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and piperidine rings would give the molecule a certain degree of rigidity, while the acetamido group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole and piperidine rings, as well as the acetamido group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the triazole and piperidine rings, as well as the acetamido group, could affect these properties .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization : A study highlights the use of palladium-catalyzed C-H functionalization techniques in the synthesis of oxindole derivatives, a process that could potentially be applied to the synthesis of complex molecules like methyl 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate. This methodology, employing Buchwald's and Hartwig's approaches, indicates the compound's relevance in medicinal chemistry synthesis, particularly as a serine palmitoyl transferase enzyme inhibitor (Magano, Kiser, Shine, & Chen, 2014).
Antimicrobial Activity and Molecular Modeling : Another research paper describes the synthesis of novel 1,3,4-oxadiazoles with potential antimicrobial activity. While the chemical structure differs, the methodological approaches in synthesizing and evaluating antimicrobial activity could inform research on the subject compound, especially considering the similar heterocyclic frameworks involved (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).
Crystallography and Molecular Docking Studies
Crystal Structure Analysis : An investigation into the crystal structures of related triazenes provides insight into molecular conformations and intermolecular interactions, which are critical for understanding the physical and chemical properties of complex compounds like methyl 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzoate. This research could facilitate the development of new drugs by elucidating the structural basis for molecular interactions (Little, Jenkins, & Vaughan, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB is a key enzyme in the MK biosynthesis pathway, which is essential for the electron transport chain in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction prevents MenB from participating in the MK biosynthesis pathway, thereby disrupting the electron transport chain and inhibiting bacterial growth .
Biochemical Pathways
The compound affects the menaquinone (MK) biosynthesis pathway . By inhibiting MenB, the compound disrupts the production of MK, a vital component of the electron transport chain in bacteria. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake, ultimately leading to bacterial growth inhibition .
Result of Action
The inhibition of MenB and the subsequent disruption of the MK biosynthesis pathway result in the inhibition of bacterial growth . This is due to the reduction in ATP production, which is essential for various cellular processes. Therefore, the compound’s action at the molecular level translates to a cellular effect of bacterial growth inhibition .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-27-24(32)29(20-6-4-3-5-7-20)22(26-27)17-12-14-28(15-13-17)16-21(30)25-19-10-8-18(9-11-19)23(31)33-2/h3-11,17H,12-16H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRPQNUBPIJNAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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